2-(Chloromethyl)aniline

Descripción general

Descripción

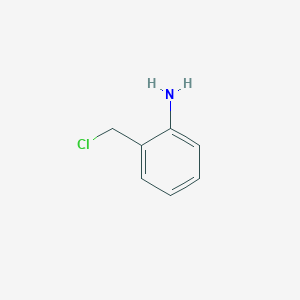

2-(Chloromethyl)aniline, also known as benzenamine, 2-(chloromethyl)-, is an organic compound with the molecular formula C7H8ClN. It is a derivative of aniline where a chloromethyl group is substituted at the ortho position relative to the amino group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-(Chloromethyl)aniline can be synthesized through several methods. One common approach involves the chloromethylation of aniline. This process typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under mild conditions, usually at temperatures around 0-5°C .

Another method involves the reaction of 2-nitrobenzyl chloride with hydrogen gas in the presence of a palladium catalyst to reduce the nitro group to an amino group, forming this compound .

Industrial Production Methods

Industrial production of this compound often employs the chloromethylation of aniline due to its efficiency and cost-effectiveness. The process involves the use of formaldehyde and hydrochloric acid with a catalyst like zinc chloride. The reaction is carried out in large reactors under controlled temperatures to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

2-(Chloromethyl)aniline undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form 2-methylbenzenamine.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.

Coupling Reactions: Boronic acids or esters in the presence of palladium catalysts and bases like potassium carbonate.

Major Products

Nucleophilic Substitution: Formation of substituted anilines.

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of 2-methylbenzenamine.

Coupling Reactions: Formation of biaryl compounds.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-(Chloromethyl)aniline is primarily utilized as an intermediate in the synthesis of various organic compounds. Its reactivity enables it to undergo nucleophilic substitution reactions, facilitating the formation of C-N bonds. This property is particularly useful in synthesizing heterocyclic compounds.

Case Study :

Research has demonstrated the reaction of this compound with azlactones to form 1,8-diazabicyclo[5.4.0]undec-7-enes through a formal [4+2] annulation reaction. This method provides a valuable route to synthesize biologically active heterocycles, which have potential therapeutic applications.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for synthesizing biologically active molecules. It is particularly relevant in developing pharmaceuticals due to its ability to form various derivatives.

Example Applications :

- Anticancer Agents : Compounds derived from this compound have shown promising anticancer activity. For instance, derivatives with 4-anilinoquinazoline scaffolds have been synthesized and evaluated for their efficacy against tumor growth .

- N-substituted Anilines : By reacting with different amines, researchers can create N-substituted anilines that are essential for drug development and other functional materials.

Material Science

In material science, this compound is used in the preparation of polymers and resins. Its chloromethyl group enhances its reactivity, allowing it to be incorporated into polymer matrices.

Applications :

- Polymer Synthesis : It acts as a monomer or crosslinking agent in producing specialty polymers with tailored properties for specific applications.

Mecanismo De Acción

The mechanism of action of 2-(Chloromethyl)aniline largely depends on its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing the compound to participate in various substitution reactions. The amino group can also engage in hydrogen bonding and other interactions, influencing the compound’s behavior in different chemical environments .

Comparación Con Compuestos Similares

Similar Compounds

2-Methylbenzenamine: Similar structure but lacks the chloromethyl group.

2-Nitrobenzenamine: Contains a nitro group instead of a chloromethyl group.

2-Chlorobenzenamine: Contains a chlorine atom directly attached to the benzene ring instead of a chloromethyl group.

Uniqueness

2-(Chloromethyl)aniline is unique due to the presence of both an amino group and a chloromethyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and industrial applications .

Actividad Biológica

2-(Chloromethyl)aniline is an aromatic amine characterized by a chloromethyl group attached to the aniline ring. This compound has garnered interest in medicinal chemistry and organic synthesis due to its potential biological activities, particularly its anticancer properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

This compound (CHClN) is known for its reactivity due to the presence of the chloromethyl group, which facilitates nucleophilic substitution reactions. Various synthesis methods have been reported, including:

- Nucleophilic substitution reactions : The chloromethyl group can react with nucleophiles to form C-N bonds, allowing the synthesis of various derivatives.

- Reactions with azlactones : This method enables the formation of nitrogen-containing heterocycles, which may exhibit biological activity.

Table 1 summarizes different synthetic pathways and their yields:

| Synthetic Method | Yield (%) |

|---|---|

| Reaction with azlactones | 70-80 |

| Nucleophilic substitution with amines | 60-85 |

Anticancer Properties

Research indicates that this compound and its derivatives exhibit significant anticancer activity. For instance, a study highlighted the synthesis of novel compounds based on this scaffold that showed broad-spectrum anti-cancer activity against various cell lines, including HepG2 (human hepatoma), MDA-MB-468 (breast cancer), and HCT-116 (colorectal cancer) cells. The IC values for these compounds ranged from 12.4 to 20 µM, significantly lower than gefitinib, a known anticancer agent with an IC of 160 µM .

The proposed mechanism of action for the anticancer activity involves:

- Induction of apoptosis : Morphological changes in treated cancer cells suggest that compounds derived from this compound may induce cell death through apoptosis or necrosis. This was evidenced by observed cell shrinkage and rounding in HepG2 cells after treatment .

- DNA damage : Similar compounds have been shown to act as DNA-damaging agents, leading to cell cycle arrest and subsequent apoptosis in cancer cells .

Case Studies

Several case studies have explored the biological activity of this compound derivatives:

- Study on Anticancer Activity : A series of derivatives were tested against multiple cancer cell lines using the MTT assay. The results indicated a dose-dependent response, with specific derivatives showing promise as potential therapeutic agents.

- Toxicological Assessment : Toxicity studies revealed that while some derivatives exhibited potent anticancer effects, they also demonstrated cytotoxicity towards normal cells at higher concentrations. This highlights the need for further optimization to enhance selectivity towards cancer cells.

Propiedades

IUPAC Name |

2-(chloromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c8-5-6-3-1-2-4-7(6)9/h1-4H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFJQMUQRTCGSFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30449180 | |

| Record name | 2-chloromethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114059-99-3 | |

| Record name | 2-chloromethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does 2-(chloromethyl)aniline participate in the synthesis of complex heterocycles?

A: this compound serves as a precursor to reactive aza-o-quinone methides. These intermediates readily undergo [, ] cycloaddition reactions with various nucleophiles, such as indoles [] and benzofurans []. This reactivity enables the construction of diverse heterocyclic scaffolds, including tetrahydro-5H-indolo[2,3-b]quinolines [] and tetrahydrobenzofuro[3,2-b]quinolines [], through efficient copper-catalyzed cascade reactions.

Q2: What are the advantages of using this compound in these reactions compared to other synthetic approaches?

A2: Employing this compound offers several benefits:

- Broad Substrate Scope: The methodology tolerates a wide range of functional groups on both the this compound and the reacting partner (e.g., indoles, benzofurans), enabling the synthesis of diversely substituted heterocycles [, ].

Q3: What is the role of the copper catalyst in these reactions?

A: While the exact mechanism is still under investigation, evidence suggests that the copper catalyst facilitates the formation of a radical intermediate from this compound []. This radical then adds to the double bond of the reacting partner (e.g., indole, benzofuran), triggering a cyclization cascade that ultimately leads to the desired heterocyclic product.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.